Aluminum silicon

Rheocasting Thermal Conductivity Die Casting

This precision-engineered AlSi metallurgical alloy (CAS 11145-30-5) features a tightly controlled 99:1 wt% Al:Si composition at ≥99.99% metals-basis purity. It eliminates silicon precipitation at grain boundaries, prevents junction spiking in VLSI interconnects, and ensures electromigration resistance critical for PVD thin-film reliability. Substituting generic blends or alternative Al:Si ratios compromises resistivity (2.6–3.5 µΩ·cm) and adhesion. Choose the exact form—slugs, targets, or foils—to match your deposition specification and avoid requalification.

Molecular Formula AlSi
Molecular Weight 55.067 g/mol
CAS No. 11145-30-5
Cat. No. B181236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum silicon
CAS11145-30-5
Molecular FormulaAlSi
Molecular Weight55.067 g/mol
Structural Identifiers
SMILES[Al].[Si]
InChIInChI=1S/Al.Si
InChIKeyCSDREXVUYHZDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Silicon CAS 11145-30-5: Binary Alloy System for Thin-Film Deposition, Sputtering Targets, and High-Purity Materials Research


CAS 11145-30-5 designates the binary aluminum silicon (AlSi) alloy system, supplied commercially as high-purity slugs, sputtering targets, or foils with specified Al:Si weight ratios—most commonly 99:1 wt% with ≥99.99% metals-basis purity . Unlike dilute mechanical mixtures, this material is a metallurgical alloy where silicon is intentionally incorporated into the aluminum matrix to impart specific functional properties. The composition is supplied in controlled stoichiometry to meet rigorous semiconductor, optical, and research-grade deposition specifications [1]. The material serves as a foundational source material for physical vapor deposition (PVD) and sputtering processes across microelectronics, optoelectronics, and renewable energy applications [2].

Why Generic Aluminum Silicon Substitution Fails: Critical Dependencies of Composition Ratio and Form Factor on Functional Performance


Interchanging aluminum silicon materials from different vendors or with different Al:Si ratios fundamentally alters functional outcomes in thin-film and semiconductor applications. The Al:Si ratio directly governs deposited film resistivity, electromigration resistance, and adhesion integrity [1]. Standard high-purity PVD sources employ a precisely controlled 99:1 wt% Al:Si composition to suppress silicon precipitation at grain boundaries while maintaining electrical conductivity [2]. Substituting a slug with a different form factor or purity grade alters sputtering uniformity and deposition rate . Furthermore, in bulk Al-Si casting alloys, silicon content spans 3–25 wt%, with hypereutectic (>12.6 wt% Si) alloys exhibiting fundamentally different wear and thermal expansion characteristics than hypoeutectic grades, rendering them non-substitutable for engine and wear-part applications [3].

Aluminum Silicon CAS 11145-30-5: Quantified Evidence for Performance Differentiation and Application-Specific Selection


Thermal Conductivity and Mechanical Property Enhancement: Rheo-HPDC vs. Conventional HPDC Hypoeutectic Al-Si Alloy

In hypoeutectic Al-Si alloys, processing method significantly modulates mechanical and thermal performance. Rheological high-pressure die-casting (Rheo-HPDC) yields superior properties compared to conventional HPDC due to refined α-Al, β-Al5FeSi, and eutectic Si phases [1]. This demonstrates that procurement of Al-Si materials intended for casting applications must consider the processing history and microstructural control achievable with a given material source.

Rheocasting Thermal Conductivity Die Casting Corrosion Behavior

Electrical Resistivity Specification: Al99/Si1 Sputtering Target vs. Pure Aluminum

The Al99/Si1 sputtering target (CAS 11145-30-5 equivalent composition) exhibits electrical resistivity of 2.6–3.5 μΩ·cm [1]. While pure aluminum (~2.65 μΩ·cm at 20°C) offers marginally lower baseline resistivity, the 1% silicon addition is deliberately introduced to suppress electromigration in interconnect lines and prevent junction spiking in silicon contacts during device fabrication [2]. This trade-off between slightly increased resistivity and substantially improved device reliability is why pure Al targets cannot be substituted in semiconductor metallization.

Sputtering Target Electrical Resistivity Semiconductor Interconnects PVD

Mechanical Property Baseline for Al-12Si (413.0 Grade): Yield Strength and Ultimate Tensile Strength

The Al-12 wt.% Si eutectic alloy (413.0 grade) provides a quantifiable mechanical property baseline for procurement decisions involving cast Al-Si components. In gravity die-cast test bars, this alloy exhibits yield stress (YS) of 145 MPa, ultimate tensile strength (UTS) of 300 MPa, and total elongation of 2.5% [1]. These values establish the reference point against which modified compositions (e.g., Ti- and Sr-refined variants) are evaluated.

Gravity Die Casting Tensile Properties Al-Si Eutectic Alloy 413.0

Thermal Expansion Differentiation: Hypereutectic Al-Si (A390, 16% Si) vs. Lower-Si Al-Si Die Casting Alloys

Hypereutectic Al-Si alloys containing ~16 wt.% Si (A390 grade) exhibit the lowest thermal expansion among all Al-Si die casting alloy families [1]. This property is directly linked to the high volume fraction of primary silicon particles, which possess a low coefficient of thermal expansion (CTE). At 204°C, the A390 alloy retains approximately 72% of its room-temperature strength, whereas hypoeutectic grades with lower Si content (<12 wt.%) experience greater strength degradation at elevated temperatures.

Thermal Expansion Coefficient Hypereutectic Al-Si Dimensional Stability Elevated Temperature Performance

Corrosion Behavior: Rheo-HPDC vs. HPDC Al-Si Alloy Pitting Corrosion Mechanism

The Rheo-HPDC Al-Si alloy exhibits superior corrosion resistance compared to HPDC-processed material. Pitting corrosion originates at the interface between Fe-rich intermetallics (β-Al5FeSi) and α2-Al particles [1]. In Rheo-HPDC material, the reduced potential difference between Fe-rich intermetallics and the aluminum matrix, combined with refined eutectic Si morphology and decreased areal ratio of eutectic Si to α2-Al, delays corrosion propagation upon prolonged immersion in 3.5 wt% NaCl solution.

Pitting Corrosion Eutectic Refinement Intermetallics NaCl Environment

Silicon Content as a Determinant of Thermal Conductivity in Cast Al-Si Alloys

Thermal conductivity in Al-Si alloys is inversely related to the concentration of solute elements in solid solution [1]. Silicon addition, while essential for castability and wear resistance, reduces thermal conductivity because silicon atoms in the α-Al matrix act as electron scattering centers. Typical thermal conductivity for Al-Si casting alloys ranges from 101 to 126 W/(m·°C), with higher silicon content driving conductivity toward the lower end of this range [2]. Optimization of heat treatment—specifically solid solution treatment followed by artificial aging—can significantly improve thermal conductivity by precipitating solute silicon from the α-Al matrix into discrete silicon particles.

Thermal Conductivity Solid Solution Alloying Precipitation Phase Control Heat Treatment

Optimal Application Scenarios for Aluminum Silicon CAS 11145-30-5 Based on Verified Performance Differentiation


Semiconductor Interconnect Metallization: Prevention of Junction Spiking and Electromigration

In VLSI and ULSI semiconductor fabrication, aluminum-silicon films with precisely controlled silicon content (typically 1–2 wt%) are deposited as interconnect layers and contact electrodes. The deliberate silicon addition prevents silicon dissolution from the substrate into the aluminum layer during annealing, thereby eliminating junction spiking and ensuring ohmic contact integrity [1]. The Al99/Si1 sputtering target (CAS 11145-30-5) with electrical resistivity of 2.6–3.5 μΩ·cm provides the necessary balance between conductivity and reliability [2]. Substituting pure aluminum targets results in device failure due to silicon precipitation at contacts and accelerated electromigration under current stress.

Physical Vapor Deposition (PVD) Source Material for Optical Coatings and Solar Cell Reflective Layers

Aluminum-silicon slugs and sputtering targets (99:1 wt% Al:Si, ≥99.99% metals-basis purity) serve as evaporation or sputtering sources for producing reflective layers in photovoltaic cells and precision optical coatings. The 1% silicon addition enhances film adhesion to glass and silicon substrates while improving microstructural stability during thermal cycling without significantly compromising reflectance [1]. Customizable thin-film thicknesses from 50 nm to 1500 nm on silicon wafers are achievable via PVD deposition [2].

High-Performance Die-Cast Components Requiring Dimensional Stability Under Thermal Cycling

Hypereutectic Al-Si alloys containing 16 wt.% silicon (A390 grade) are specified for automotive engine blocks, pistons, and compressor components where dimensional stability at elevated temperatures is paramount. These alloys exhibit the lowest thermal expansion coefficient among Al-Si die casting families and retain approximately 72% of room-temperature strength at 204°C [1]. Substitution with lower-silicon Al-Si alloys results in unacceptable thermal distortion and reduced component lifetime.

Rheocast Al-Si Feedstock for Components Requiring Simultaneous Optimization of Strength, Ductility, and Thermal Conductivity

Rheological high-pressure die-cast (Rheo-HPDC) Al-Si alloys are specified when components must simultaneously meet requirements for high tensile strength, elongation, thermal conductivity, and corrosion resistance. Relative to conventional HPDC material, Rheo-HPDC processing yields improvements of 27% in UTS, 21% in YS, 72% in elongation, 10% in hardness, and 8% in thermal conductivity [1]. These gains are attributable to microstructural refinement of α-Al, β-Al5FeSi, and eutectic Si phases, which cannot be replicated by post-casting heat treatment of conventionally processed material.

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